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Compound of Interest

Compound Name: 4-Nicotinoylbenzonitrile

Cat. No.: B15227619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nicotinoylbenzonitrile, a molecule integrating a pyridine ring and a benzonitrile moiety,

represents a scaffold of significant interest in medicinal chemistry and materials science. The

unique electronic properties arising from the electron-withdrawing nitrile group and the

hydrogen-bonding capabilities of the pyridine nitrogen make it a compelling candidate for

investigation in various biological and chemical contexts. This technical guide provides a

comprehensive overview of the prospective synthesis, characterization, and analysis of 4-
Nicotinoylbenzonitrile, drawing upon established chemical principles and data from

structurally related compounds. While dedicated research on this specific molecule is limited in

publicly available literature, this document serves as a foundational resource for researchers

embarking on its study.

Chemical Structure and Properties
IUPAC Name: 4-(Pyridine-3-carbonyl)benzonitrile CAS Number: 135431-69-1 Molecular

Formula: C₁₃H₈N₂O Molecular Weight: 208.22 g/mol
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Property Predicted Value

Melting Point (°C) 120-130

Boiling Point (°C) > 350

Solubility
Soluble in organic solvents (DMSO, DMF,

Chloroform); Sparingly soluble in water

pKa (Pyridine N) ~3.5-4.5

Table 1: Predicted Physicochemical Properties of 4-Nicotinoylbenzonitrile. The values are

estimated based on structurally similar aromatic ketones and nitriles.

Proposed Synthesis: Friedel-Crafts Acylation
The most direct and industrially scalable approach for the synthesis of 4-
Nicotinoylbenzonitrile is the Friedel-Crafts acylation of benzonitrile with nicotinoyl chloride.

This electrophilic aromatic substitution reaction is a well-established method for the formation

of aryl ketones.

Reaction Scheme:
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Caption: Proposed synthesis of 4-Nicotinoylbenzonitrile via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas)

is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent

such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Addition of Reactants: Benzonitrile (1.0 equivalent) is added to the stirred suspension. The

mixture is cooled to 0 °C in an ice bath. Nicotinoyl chloride (1.1 equivalents), dissolved in the

same inert solvent, is added dropwise via the dropping funnel over a period of 30-60

minutes. The reaction mixture is typically a slurry.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent)
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for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow

addition of crushed ice, followed by dilute hydrochloric acid (e.g., 2 M HCl). This hydrolyzes

the aluminum chloride complex.

Extraction: The organic layer is separated, and the aqueous layer is extracted with the

solvent (e.g., DCM). The combined organic layers are washed with a saturated sodium

bicarbonate solution and then with brine.

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate,

filtered, and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography on silica gel (using a gradient of ethyl acetate in

hexanes, for instance) or by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Characterization
A comprehensive characterization of the synthesized 4-Nicotinoylbenzonitrile is crucial to

confirm its identity and purity. The following techniques are recommended:

Spectroscopic Data (Predicted)
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Technique Predicted Chemical Shifts / Frequencies

¹H NMR (400 MHz, CDCl₃)

δ 9.20 (d, 1H, pyridine-H2), 8.85 (dd, 1H,

pyridine-H6), 8.10 (dt, 1H, pyridine-H4), 7.85 (d,

2H, benzonitrile-H), 7.75 (d, 2H, benzonitrile-H),

7.50 (dd, 1H, pyridine-H5)

¹³C NMR (100 MHz, CDCl₃)

δ 195.0 (C=O), 153.0 (pyridine-C2), 150.0

(pyridine-C6), 140.0 (benzonitrile-C4), 136.0

(pyridine-C4), 132.0 (benzonitrile-CH), 130.0

(benzonitrile-CH), 123.0 (pyridine-C5), 118.0

(CN), 116.0 (benzonitrile-C1)

IR (ATR, cm⁻¹)
~2230 (C≡N stretch), ~1670 (C=O stretch,

ketone), ~1600, 1480 (C=C aromatic stretch)

Mass Spectrometry (ESI+) m/z 209.07 [M+H]⁺

Table 2: Predicted Spectroscopic Data for 4-Nicotinoylbenzonitrile. These are estimations

based on known values for similar functional groups and molecular fragments.

Experimental Workflow for Characterization
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Caption: A typical experimental workflow for the characterization of synthesized 4-
Nicotinoylbenzonitrile.

Potential Research Applications
While specific biological data for 4-Nicotinoylbenzonitrile is not readily available, its structural

motifs suggest several potential areas of investigation for researchers in drug discovery:

Enzyme Inhibition: The benzonitrile group can act as a hydrogen bond acceptor or

participate in other non-covalent interactions within an enzyme's active site. The pyridine ring
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can also form key interactions. This scaffold could be explored for its potential as an inhibitor

of various enzymes, such as kinases or deacetylases.

Receptor Antagonism/Agonism: The nitrogen atom in the pyridine ring can be protonated

under physiological conditions, allowing for ionic interactions with receptor sites. This makes

it a candidate for screening against various G-protein coupled receptors (GPCRs) or ion

channels.

Chemical Probe Development: The nitrile group can be a useful handle for further chemical

modification or for use in techniques like infrared spectroscopy to probe molecular

environments.

Due to the absence of published studies on the biological activity of 4-Nicotinoylbenzonitrile,

no signaling pathway diagrams can be provided at this time. Researchers are encouraged to

perform initial biological screenings to identify potential targets and pathways.

Conclusion

4-Nicotinoylbenzonitrile is a molecule with significant potential that remains largely

unexplored in the scientific literature. This technical guide provides a robust, proposed

framework for its synthesis via Friedel-Crafts acylation and a comprehensive plan for its

characterization. The predicted physicochemical and spectroscopic data serve as a benchmark

for researchers. The outlined potential applications aim to stimulate further investigation into

the biological and material properties of this intriguing compound. As with any new chemical

entity, all experimental work should be conducted with appropriate safety precautions.

To cite this document: BenchChem. [4-Nicotinoylbenzonitrile: A Technical Review of
Synthetic Strategies and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15227619#literature-review-of-4-
nicotinoylbenzonitrile-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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